molecular formula C9H11NO5 B1670964 Droxidopa CAS No. 23651-95-8

Droxidopa

Número de catálogo B1670964
Número CAS: 23651-95-8
Peso molecular: 213.19 g/mol
Clave InChI: QXWYKJLNLSIPIN-SFYZADRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Droxidopa is a medication used to treat symptomatic neurogenic orthostatic hypotension (nOH) caused by primary autonomic failure (e.g., Parkinson’s disease, multiple system atrophy, and pure autonomic failure), dopamine beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy . It is an orally active synthetic amino acid that is converted to norepinephrine .


Synthesis Analysis

Droxidopa is a synthetic amino acid precursor that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase . It acts to increase the levels of norepinephrine in postganglionic sympathetic neurons, leading to increased stimulation of adrenergic receptors .


Molecular Structure Analysis

The molecular formula of Droxidopa is C9H11NO5 . Its average mass is 213.187 Da and its monoisotopic mass is 213.063721 Da .


Chemical Reactions Analysis

Droxidopa is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase . It is presumed to raise blood pressure by acting at the neurovascular junction to increase vascular tone .


Physical And Chemical Properties Analysis

Droxidopa has a molecular weight of 213.19 g/mol . It is a serine derivative that is L-serine substituted at the beta-position by a 3,4-dihydroxyphenyl group .

Aplicaciones Científicas De Investigación

Neurogenic Orthostatic Hypotension (nOH) Treatment

Droxidopa is widely recognized for its application in treating neurogenic orthostatic hypotension (nOH) , a condition characterized by a significant drop in blood pressure upon standing. It has shown efficacy in both short-term and long-term treatments, leading to sustained improvements in standing blood pressure and patient-reported symptom severity. Notably, a 12-month open-label extension study highlighted the durability of benefits with long-term droxidopa treatment .

Parkinsonism Management

In the realm of neurodegenerative disorders, droxidopa serves as a precursor of noradrenaline and has been utilized in the management of Parkinsonism . It is approved for use in Japan and has undergone trials in the U.S. for this purpose .

Impact on Daily Activities

Patients with nOH often experience a detrimental impact on their daily activities due to symptom severity. Droxidopa has been reported to improve symptoms and reduce their impact on daily life, thereby enhancing the quality of life for individuals with nOH associated with various underlying conditions .

Long-Term Efficacy and Safety

The long-term efficacy and safety of droxidopa are subjects of ongoing research. It has been approved under the U.S. Food and Drug Administration’s accelerated approval program, which calls for confirmatory evidence on its long-term benefits .

Mecanismo De Acción

Target of Action

Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . The primary targets of Droxidopa are the alpha-adrenergic receptors where norepinephrine acts as a vasoconstrictor, and the beta-adrenergic receptors where norepinephrine acts as a heart stimulator and artery dilator .

Mode of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . The norepinephrine then interacts with its targets, the alpha and beta-adrenergic receptors, leading to vasoconstriction, heart stimulation, and artery dilation .

Biochemical Pathways

Droxidopa is metabolized by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .

Pharmacokinetics

Droxidopa has a bioavailability of 90% . Peak plasma concentrations are attained in approximately 1–4 hours following oral administration . Plasma norepinephrine concentrations peak within 3–4 hours of oral administration but have no consistent relationship with the Droxidopa dosage . The mean elimination half-life of Droxidopa is approximately 2.5 hours in humans .

Result of Action

The pharmacological effects of Droxidopa are mediated through norepinephrine, which increases blood pressure by inducing peripheral arterial and venous vasoconstriction . This helps to alleviate symptoms of neurogenic orthostatic hypotension (nOH) such as lightheadedness, dizziness, blurred vision, and syncope .

Action Environment

The action of Droxidopa can be influenced by environmental factors such as food intake. Absorption of a single dose of Droxidopa is slowed after a high-fat/high-calorie meal . For consistent effect, Droxidopa should be taken the same way each time, either with or without food .

Safety and Hazards

Droxidopa therapy may cause or exacerbate supine hypertension in patients with nOH . Patients should be advised to elevate the head of the bed when resting or sleeping . It can also cause severe dizziness or light-headed feeling, confusion, fever, pain or burning when you urinate, dangerously high blood pressure, and severe nervous system reaction .

Direcciones Futuras

Droxidopa is currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe . Provided Droxidopa successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011 . Additionally, phase II clinical trials for intradialytic hypotension are also underway .

Propiedades

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Droxidopa

CAS RN

23651-95-8, 3916-18-5
Record name Droxidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-β,3-Dihydroxy-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROXIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREO-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Droxidopa
Reactant of Route 2
Reactant of Route 2
Droxidopa
Reactant of Route 3
Droxidopa
Reactant of Route 4
Droxidopa
Reactant of Route 5
Droxidopa
Reactant of Route 6
Reactant of Route 6
Droxidopa

Q & A

Q1: What is the primary mechanism of action of Droxidopa?

A1: Droxidopa is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]

Q2: How does Droxidopa improve neurogenic orthostatic hypotension (nOH)?

A2: Droxidopa increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of Droxidopa into NE. [, , ]

Q3: Does Droxidopa cross the blood-brain barrier?

A3: While primarily designed to act peripherally, evidence suggests that Droxidopa can cross the blood-brain barrier and potentially exert central effects. [, , ]

Q4: What is the molecular formula and weight of Droxidopa?

A5: Droxidopa (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []

Q5: Which analytical techniques are used to characterize Droxidopa and its related substances?

A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of Droxidopa and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []

Q6: Does Droxidopa possess any catalytic properties?

A8: Droxidopa itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]

Q7: Have there been any computational studies on Droxidopa?

A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to Droxidopa. []

Q8: How do structural modifications of Droxidopa affect its activity?

A8: The provided research does not explicitly address the impact of structural modifications on Droxidopa's activity. Further research is needed to explore SAR.

Q9: What are the formulation strategies for Droxidopa?

A11: The provided research primarily focuses on Droxidopa's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.

Q10: Is there information available regarding SHE regulations for Droxidopa?

A10: The provided research does not provide specific details regarding SHE regulations for Droxidopa. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.

Q11: How is Droxidopa metabolized in the body?

A13: Droxidopa is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []

Q12: Does the presence of carbidopa affect Droxidopa metabolism?

A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of Droxidopa, [] suggesting its potential to influence Droxidopa's metabolism and subsequent pressor effects.

Q13: What factors predict the pressor response to Droxidopa?

A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to Droxidopa in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on Droxidopa's effects.

Q14: What are the primary clinical trial endpoints used to assess Droxidopa efficacy in nOH?

A17: Clinical trials evaluating Droxidopa's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]

Q15: What is the efficacy of Droxidopa in managing falls in patients with nOH?

A18: Several studies, including randomized controlled trials, suggest that Droxidopa treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]

Q16: Is there evidence of resistance developing to Droxidopa therapy?

A16: The provided research does not provide evidence of resistance developing to Droxidopa. Further long-term studies are needed to assess this possibility.

Q17: What are the common adverse events associated with Droxidopa?

A20: Common adverse events reported in clinical trials of Droxidopa include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during Droxidopa titration.

Q18: What analytical methods are used to quantify Droxidopa in biological samples?

A18: The provided research does not specify the analytical methods used for quantifying Droxidopa in biological samples.

Q19: Is there information available on the environmental impact of Droxidopa?

A19: The provided research does not address the environmental impact of Droxidopa. This aspect would necessitate further ecotoxicological studies.

Q20: What are the key parameters validated in analytical methods for Droxidopa?

A26: The HPLC method for Droxidopa analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.

Q21: Does Droxidopa induce any immunological responses?

A21: The provided research does not provide information regarding Droxidopa's immunogenicity or its potential to elicit immunological responses.

Q22: Does Droxidopa induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not contain information regarding Droxidopa's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.

Q23: What are the alternative treatments for nOH?

A32: Besides Droxidopa, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []

Q24: Are there specific guidelines for the recycling and waste management of Droxidopa?

A24: The provided research does not include information on the recycling and waste management of Droxidopa.

Q25: What resources are available for researchers studying Droxidopa?

A35: Resources for researchers studying Droxidopa include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []

Q26: When was Droxidopa approved for the treatment of nOH?

A36: Droxidopa received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.